N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)naphthalene-1-sulfonamide
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Overview
Description
N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)naphthalene-1-sulfonamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a naphthalene sulfonamide moiety linked to a piperazine ring substituted with a methoxyphenyl group. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it a subject of study in medicinal chemistry and pharmacology.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1h-benzo[d]imidazoles, have been found to target alpha1-adrenergic receptors . Alpha1-adrenergic receptors are a class of G-protein-coupled receptors (GPCRs) and are significant targets for various neurological conditions treatment .
Mode of Action
Similar compounds have been shown to exhibit affinity for alpha1-adrenergic receptors, suggesting that they may interact with these receptors to exert their effects .
Biochemical Pathways
Alpha1-adrenergic receptors, which are potential targets of similar compounds, are known to play a role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . They are also associated with numerous neurodegenerative and psychiatric conditions .
Pharmacokinetics
It is noted that piperazine, a structural motif found in this compound, is known to positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
The activation or blockade of alpha1-adrenergic receptors, which are potential targets of similar compounds, is a major therapeutic approach for the treatment of numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .
Biochemical Analysis
Biochemical Properties
N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)naphthalene-1-sulfonamide has been found to interact with acetylcholinesterase, an important enzyme in acetylcholine hydrolysis . This interaction is significant as it can potentially increase acetylcholine levels, which is a key factor in the development of Alzheimer’s disease symptoms .
Cellular Effects
It has been suggested that it may have an impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound is complex and involves various binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . In silico docking simulations and molecular dynamics have been used to study these interactions .
Temporal Effects in Laboratory Settings
Studies have suggested that it may have long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with enzymes and cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that involve interactions with transporters or binding proteins .
Subcellular Localization
It is believed that it may be directed to specific compartments or organelles due to targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)naphthalene-1-sulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-methoxyphenylpiperazine: This intermediate is synthesized by reacting 4-methoxyphenylamine with piperazine under controlled conditions.
Formation of Naphthalene-1-sulfonyl Chloride: Naphthalene-1-sulfonic acid is treated with thionyl chloride to produce naphthalene-1-sulfonyl chloride.
Coupling Reaction: The final step involves the coupling of 4-methoxyphenylpiperazine with naphthalene-1-sulfonyl chloride in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)naphthalene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)naphthalene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent targeting alpha1-adrenergic receptors, which are implicated in various neurological and cardiovascular disorders.
Biological Studies: It is used in studies exploring its effects on cellular signaling pathways and its potential neuroprotective properties.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Comparison with Similar Compounds
N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)naphthalene-1-sulfonamide can be compared with other similar compounds:
Trazodone: An antidepressant that also targets serotonin receptors.
Naftopidil: An alpha1-adrenergic receptor antagonist used in the treatment of benign prostatic hyperplasia.
Urapidil: Another alpha1-adrenergic receptor antagonist with antihypertensive properties.
These compounds share structural similarities with this compound but differ in their specific receptor affinities and therapeutic applications.
Properties
IUPAC Name |
N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]naphthalene-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3S/c1-29-21-11-9-20(10-12-21)26-17-15-25(16-18-26)14-13-24-30(27,28)23-8-4-6-19-5-2-3-7-22(19)23/h2-12,24H,13-18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAOPDNIDNIXHGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CCNS(=O)(=O)C3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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